molecular weight and formula of (4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone
molecular weight and formula of (4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone
The following technical guide provides an in-depth analysis of (4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone , a specialized heterocyclic building block used in medicinal chemistry, particularly in the development of Histamine H3 receptor antagonists and kinase inhibitors.
Introduction & Chemical Identity
(4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone is a bifunctional pharmacophore scaffold characterized by a central ketone linker connecting a 4-(imidazol-1-yl)phenyl moiety and a piperidin-4-yl group.[1] This molecule serves as a critical intermediate in the synthesis of bioactive compounds targeting G-protein coupled receptors (GPCRs), specifically the Histamine H3 receptor, and various kinases in oncology research.
Its structural uniqueness lies in the N-linked imidazole (attached to the phenyl ring via nitrogen), which distinguishes it from C-linked analogs like Ciproxifan. This connectivity imparts distinct electronic properties and metabolic stability profiles to the final drug candidates.
Physicochemical Data Summary
| Property | Value |
| CAS Registry Number | 845885-89-4 |
| IUPAC Name | (4-(1H-imidazol-1-yl)phenyl)(piperidin-4-yl)methanone |
| Molecular Formula | C₁₅H₁₇N₃O |
| Molecular Weight | 255.32 g/mol |
| Exact Mass | 255.1372 Da |
| Predicted LogP | ~1.8 – 2.2 (Lipophilic, CNS penetrant potential) |
| H-Bond Donors | 1 (Piperidine NH) |
| H-Bond Acceptors | 3 (Imidazole N, Ketone O) |
| Appearance | Off-white to pale yellow solid |
Structural Analysis & Reactivity
The molecule is composed of three distinct functional zones, each serving a specific role in drug design:
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The Imidazole Headgroup (Zone A):
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Connectivity: Attached via N1 to the phenyl ring. This prevents tautomerization at N1 and fixes the orientation of the imidazole ring.
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Function: Acts as a weak base and a hydrogen bond acceptor. In H3 receptor antagonists, this moiety mimics the imidazole of histamine, interacting with acidic residues (e.g., Aspartate) in the receptor binding pocket.
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The Benzoyl Linker (Zone B):
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Electronic Effect: The carbonyl group acts as an electron-withdrawing group (EWG), deactivating the phenyl ring but providing a rigid spacer between the imidazole and the piperidine.
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Metabolic Stability: The ketone is generally stable but can be reduced to an alcohol (chiral center formation) in vivo if not sterically protected.
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The Piperidine Tail (Zone C):
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Reactivity: The secondary amine (NH) at the 4-position is highly nucleophilic. It serves as the primary handle for diversification (e.g., alkylation, reductive amination, or amide coupling) to fine-tune potency and selectivity.
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Basicity: The piperidine nitrogen is basic (pKa ~10-11), ensuring the molecule is protonated at physiological pH, which is crucial for ionic interactions within receptor active sites.
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Synthesis & Production Pathways
The synthesis of (4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone typically follows a convergent route, coupling the aryl-imidazole fragment with a protected piperidine derivative.
Validated Synthetic Protocol (Convergent Approach)
Step 1: Construction of the Aryl-Imidazole Scaffold
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Reaction: Ullmann-type coupling or Nucleophilic Aromatic Substitution (S_NAr).
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Reagents: Imidazole + 4-Fluorobromobenzene (or 4-Fluoro-benzonitrile).
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Conditions: K₂CO₃, DMSO, 100°C.
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Mechanism: The imidazole nitrogen attacks the fluorobenzene (activated by the electron-withdrawing bromo/cyano group) to form 1-(4-bromophenyl)-1H-imidazole .
Step 2: Activation and Coupling
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Reagents: n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (TurboGrignard).
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Electrophile: N-Boc-piperidine-4-(N-methoxy-N-methyl)carboxamide (Weinreb Amide).
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Process:
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Lithium-Halogen exchange generates the aryl lithium species.
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Nucleophilic attack on the Weinreb amide prevents over-addition (stopping at the ketone).
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Yields N-Boc-(4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone .
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Step 3: Deprotection
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Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.
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Outcome: Removal of the Boc group yields the free amine target molecule as a salt (e.g., TFA salt or HCl salt).
Synthesis Workflow Diagram
[3][4]
Applications in Drug Discovery
This molecule is primarily utilized as a Lead Optimization Scaffold in two therapeutic areas:
A. Neuroscience (Histamine H3 Antagonists)
The H3 receptor regulates the release of neurotransmitters (histamine, acetylcholine, dopamine) in the CNS. Antagonists are developed for narcolepsy, cognitive deficits (Alzheimer's), and ADHD.
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Mechanism: The imidazole moiety binds to the receptor's histidine recognition site, while the piperidine tail extends into a hydrophobic pocket, often interacting with a specific glutamate or aspartate residue.
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Structural Analog: It shares the "imidazole-phenyl-linker-amine" pharmacophore seen in research compounds like Proxifan and Ciproxifan (though these often use C-linked imidazoles).
B. Oncology (Kinase Inhibitors)
Recent patent literature (e.g., US10172868B2) identifies this scaffold in Quinazoline-based Kinase Inhibitors .
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Role: The piperidine nitrogen is often acrylated (reacted with acryloyl chloride) to form a covalent warhead targeting cysteine residues in kinases (e.g., EGFR, BTK).
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Connectivity: The phenyl ring acts as the "hinge binder" or solvent-front moiety in the kinase ATP-binding pocket.
Handling, Stability & Safety
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation over long periods.
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Solubility:
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Soluble: DMSO, Methanol, dilute aqueous acid (HCl).
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Insoluble: Water (neutral pH), Hexane, Diethyl Ether.
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Safety Profile:
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GHS Classification: Warning (Acute Toxicity, Irritant).
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
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References
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ChemicalBook. (2024). (4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone Product Page. Link
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Parchem. (2024). Fine Chemicals Technical Data: Imidazol-Phenyl-Piperidine Derivatives. Link
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Google Patents. (2019). US10172868B2 - Substituted quinazolines for inhibiting kinase activity. Link
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PubChem. (2024). Compound Summary: Piperidine Derivatives and H3 Antagonists. Link
